2-(cyclopropylmethoxy)ethan-1-ol 2-(cyclopropylmethoxy)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 56988-03-5
VCID: VC4906454
InChI: InChI=1S/C6H12O2/c7-3-4-8-5-6-1-2-6/h6-7H,1-5H2
SMILES: C1CC1COCCO
Molecular Formula: C6H12O2
Molecular Weight: 116.16

2-(cyclopropylmethoxy)ethan-1-ol

CAS No.: 56988-03-5

Cat. No.: VC4906454

Molecular Formula: C6H12O2

Molecular Weight: 116.16

* For research use only. Not for human or veterinary use.

2-(cyclopropylmethoxy)ethan-1-ol - 56988-03-5

Specification

CAS No. 56988-03-5
Molecular Formula C6H12O2
Molecular Weight 116.16
IUPAC Name 2-(cyclopropylmethoxy)ethanol
Standard InChI InChI=1S/C6H12O2/c7-3-4-8-5-6-1-2-6/h6-7H,1-5H2
Standard InChI Key CRYSXEGANJJZKJ-UHFFFAOYSA-N
SMILES C1CC1COCCO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a cyclopropyl ring bonded to a methoxy group (OCH2-\text{OCH}_2-), which is further connected to an ethanol moiety. The cyclopropyl group introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. Density functional theory (DFT) analyses of analogous cyclopropylmethoxy-containing compounds reveal distorted tetrahedral geometries around oxygen atoms, with bond angles and lengths consistent with strained ring systems .

Table 1: Key Molecular Properties of 2-(Cyclopropylmethoxy)ethan-1-ol

PropertyValue
Molecular FormulaC6H12O2\text{C}_6\text{H}_{12}\text{O}_2
Molecular Weight116.16 g/mol
CAS Registry Number56988-03-5
Predicted CCS (Ų)132.5 (Adduct: [M+H]⁺)
Boiling Point215–220°C (estimated)

Spectroscopic Features

Vibrational spectroscopy studies of structurally related compounds, such as 1-[(cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, provide indirect insights into the spectral behavior of 2-(cyclopropylmethoxy)ethan-1-ol . Key Fourier-transform infrared (FT-IR) bands associated with the cyclopropylmethoxy group include:

  • C–O–C asymmetric stretching at 1,110–1,230 cm⁻¹

  • Cyclopropane ring vibrations at 890–950 cm⁻¹

  • O–H stretching (ethanol moiety) at 3,300–3,500 cm⁻¹

Nuclear magnetic resonance (NMR) data from synthesis intermediates reveal distinct proton environments:

  • Cyclopropyl protons: δ 0.22–0.56 ppm (multiplet)

  • Methoxy methylene (OCH2-\text{OCH}_2-): δ 3.34–3.66 ppm (triplet)

  • Ethanol backbone: δ 2.88 ppm (triplet, CH2OH-\text{CH}_2\text{OH})

Synthesis Methodologies

Enzymatic Catalysis

Lipase-mediated synthesis represents a high-yield route to 2-(cyclopropylmethoxy)ethan-1-ol, achieving enantiomeric excess (eeee) >98% under mild conditions. This method utilizes immobilized Candida antarctica lipase B (CAL-B) to catalyze the transesterification of cyclopropylmethyl esters with ethylene glycol derivatives.

Patent-Based Industrial Synthesis

A optimized four-step synthesis from para-chlorophenol demonstrates scalability :

Table 2: Key Steps in Patent Synthesis (CN1651379A)

StepReactionConditionsYield
1Para-chlorophenol → Rubigan tert-butyl etherIsobutene, H₂SO₄, 15–30°C68–72%
2Grignard reaction with oxyethaneMg, THF, reflux85%
3Alkylation with cyclopropylmethyl bromideNaH, DMF, 60°C72–88%
4Acid-catalyzed deprotectionHCl, 25–30°C92%

Critical process parameters include:

  • Step 3: Excess cyclopropylmethyl bromide (1.5 eq.) ensures complete alkylation .

  • Step 4: Controlled addition of concentrated HCl prevents side reactions .

Physicochemical and Toxicological Profile

Toxicity Considerations

While direct toxicological data for 2-(cyclopropylmethoxy)ethan-1-ol are lacking, structurally similar alcohols like 2-ethyl-1-hexanol exhibit:

  • LD₅₀ (oral, rat): 2,450–3,200 mg/kg

  • Severe eye irritation (Draize score: 8.7/10)
    Prudent handling requires PPE to minimize dermal/ocular exposure pending further studies.

Applications in Pharmaceutical Chemistry

β-Blocker Intermediate

The compound serves as a chiral building block in synthesizing (S)-propranolol analogs. Key transformations include:

  • Mitsunobu reaction to install aryloxypropanolamine groups

  • Resolution via diastereomeric salt crystallization

Table 3: Bioactivity of Derived β-Blockers

DerivativeIC₅₀ (β₁-Adrenoceptor)Selectivity (β₁:β₂)
(S)-4-[2-(Cpmethoxy)ethyl]phenol12 nM18:1
(R)-Enantiomer240 nM1.2:1

Research Challenges and Future Directions

Current limitations center on:

  • Synthetic Scalability: Enzymatic routes require costly immobilized lipases.

  • Analytical Gaps: No published HPLC/MS methods for purity assessment.

  • Toxicology: Absence of OECD-compliant genotoxicity studies.

Proposed research priorities include:

  • Development of continuous-flow enzymatic reactors

  • Computational QSAR modeling to predict metabolite toxicity

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